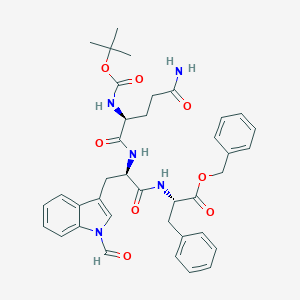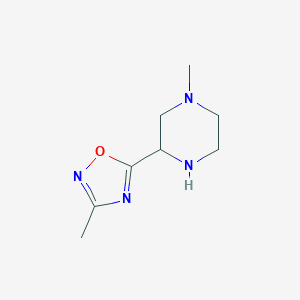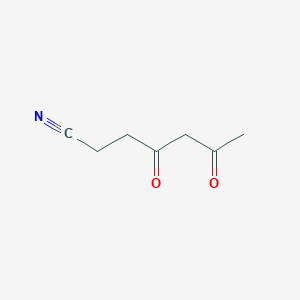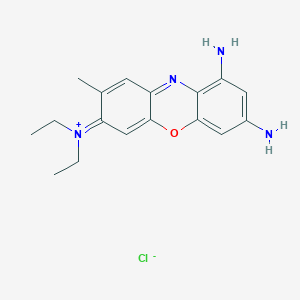
Bonefos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium clodronate tetrahydrate is the tetrahydrate of the disodium salt of clodronic acid. It inhibits bone resorption and soft tissue calcification, and is used as an adjunct in the treatment of severe hypercalcaemia associated with malignancy, and in the management of osteolytic lesions and bone pain associated with skeletal metastases. It has a role as a bone density conservation agent. It is a hydrate and a one-carbon compound. It contains a clodronic acid disodium salt.
Clodronate Disodium is the disodium salt of a nitrogen-free bisphosphonate analog of naturally occurring pyrophosphate. Clodronate binds to calcium and inhibits osteoclastic bone resorption and hydroxyapatite crystal formation and dissolution, resulting in a reduction of bone turnover. This agent may control malignancy-associated hypercalcemia, inhibit osteolytic bone metastasis and decrease pain.
A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.
Wirkmechanismus
Target of Action
Disodium clodronate tetrahydrate, also known as Bonefos or clodronate disodium tetrahydrate, is a first-generation bisphosphonate . Its primary targets are osteoclasts and macrophages . These cells play a crucial role in bone resorption and inflammation, respectively .
Mode of Action
Disodium clodronate tetrahydrate acts by generating a non-hydrolysable β-γ ATP analog that inhibits mitochondrial ADP/ATP translocase . This inhibition prevents mitochondrial oxygen consumption and function . As a result, it inhibits osteoblast calcium deposition and induces apoptosis in osteoclasts .
Biochemical Pathways
The compound’s action mimics the action of pyrophosphate, a regulator of calcification and decalcification . By inhibiting mitochondrial function in osteoclasts and macrophages, it disrupts the normal bone resorption process . This leads to a reduction in bone resorption and soft tissue calcification .
Pharmacokinetics
A large overdose is required for significant toxicity, and they have a long duration of action due to the slow release from bone .
Result of Action
The compound’s action results in a reduction in bone pain and improved mobility in patients with diseases of enhanced bone resorption . It also reduces the number of episodes of hypercalcemia and terminal hypercalcemia, the incidence of vertebral fractures, and the overall rate of morbid events, including the need for radiotherapy to treat bone-related pain .
Action Environment
The efficacy and stability of disodium clodronate tetrahydrate can be influenced by various environmental factors. It’s worth noting that the compound’s effects can persist for up to 12 months after discontinuing treatment , suggesting that its action is relatively stable over time.
Biochemische Analyse
Biochemical Properties
Disodium clodronate tetrahydrate plays a significant role in biochemical reactions, particularly in the inhibition of osteoclast-mediated bone resorption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with osteoclasts, where it is metabolized into a non-hydrolyzable ATP analog. This analog inhibits mitochondrial ADP/ATP translocase, preventing mitochondrial oxygen consumption and function . Additionally, disodium clodronate tetrahydrate has been shown to inhibit the vesicular nucleotide transporter (VNUT) with an IC50 value of 15.6 nM, affecting the release of vesicular ATP and alleviating chronic neuropathic and inflammatory pain .
Cellular Effects
Disodium clodronate tetrahydrate has profound effects on various cell types and cellular processes. In osteoclasts, it induces apoptosis by inhibiting mitochondrial function and calcium deposition . It also affects macrophages, leading to their selective depletion when encapsulated in liposomes. This depletion has been shown to significantly inhibit tumor growth and angiogenesis in experimental models . Furthermore, disodium clodronate tetrahydrate influences cell signaling pathways, gene expression, and cellular metabolism by reducing the secretion of inflammatory markers such as IL-1β, IL-6, and TNF-α .
Molecular Mechanism
The molecular mechanism of disodium clodronate tetrahydrate involves its conversion into a non-hydrolyzable ATP analog within osteoclasts and macrophages. This analog inhibits mitochondrial ADP/ATP translocase, leading to the inhibition of mitochondrial oxygen consumption and function . The compound also binds to bone mineral surfaces, where it is internalized by osteoclasts during bone resorption. Once inside the osteoclasts, it disrupts the mevalonate pathway, leading to apoptosis and inhibition of bone resorption . Additionally, disodium clodronate tetrahydrate inhibits the vesicular nucleotide transporter (VNUT), affecting vesicular ATP release and reducing pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium clodronate tetrahydrate change over time. The compound is stable under standard storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, in osteoclasts, the induction of apoptosis and inhibition of bone resorption can be seen within hours of exposure . In macrophages, the depletion effects can last for several days, significantly reducing tumor growth and angiogenesis
Dosage Effects in Animal Models
The effects of disodium clodronate tetrahydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption without significant adverse effects . At higher doses, it can cause toxicity, including renal failure and gastrointestinal discomfort . In juvenile sheep models, clodronate disodium did not produce measurable effects on bone metabolism, suggesting that the dosage and administration schedule play crucial roles in determining the compound’s efficacy and safety .
Metabolic Pathways
Disodium clodronate tetrahydrate is involved in several metabolic pathways, primarily related to bone metabolism. It interacts with enzymes such as farnesyl pyrophosphate synthase, inhibiting the mevalonate pathway and leading to the disruption of osteoclast function . The compound also affects metabolic flux and metabolite levels by inhibiting mitochondrial ADP/ATP translocase, reducing mitochondrial oxygen consumption and function .
Transport and Distribution
Within cells and tissues, disodium clodronate tetrahydrate is transported and distributed through various mechanisms. It binds to bone mineral surfaces and is internalized by osteoclasts during bone resorption . The compound also interacts with transporters such as the vesicular nucleotide transporter (VNUT), affecting its localization and accumulation within cells . Additionally, disodium clodronate tetrahydrate is distributed to other tissues, including the kidneys and liver, where it can cause toxicity at high doses .
Subcellular Localization
The subcellular localization of disodium clodronate tetrahydrate is primarily within osteoclasts and macrophages. In osteoclasts, it localizes to the mitochondria, where it inhibits mitochondrial function and induces apoptosis . In macrophages, the compound is encapsulated in liposomes, allowing for selective depletion and inhibition of tumor growth and angiogenesis
Eigenschaften
CAS-Nummer |
88416-50-6 |
|---|---|
Molekularformel |
CH6Cl2NaO7P2 |
Molekulargewicht |
285.89 g/mol |
IUPAC-Name |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |
InChI |
InChI=1S/CH4Cl2O6P2.Na.H2O/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;1H2 |
InChI-Schlüssel |
ZZMFMRXBDMWTAS-UHFFFAOYSA-N |
SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+] |
Kanonische SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.[Na] |
Key on ui other cas no. |
88416-50-6 22560-50-5 |
Piktogramme |
Health Hazard; Environmental Hazard |
Synonyme |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)












